molecular formula C20H18FN3O2S2 B11535788 2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11535788
M. Wt: 415.5 g/mol
InChI Key: IEHXBUHPOOPAPZ-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole core, a fluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a condensation reaction with 4-fluorobenzaldehyde.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group results in the formation of the corresponding amine.

    Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives.

Scientific Research Applications

2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity. The morpholine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
  • **2-({6-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Uniqueness

The presence of the fluorophenyl group in 2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C20H18FN3O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[6-[(4-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18FN3O2S2/c21-15-3-1-14(2-4-15)12-22-16-5-6-17-18(11-16)28-20(23-17)27-13-19(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10,13H2

InChI Key

IEHXBUHPOOPAPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)F

Origin of Product

United States

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